Naphthalene, 1-iodo-2-(methoxymethoxy)-
Description
Naphthalene, 1-iodo-2-(methoxymethoxy)- is a naphthalene derivative substituted with an iodine atom at position 1 and a methoxymethoxy (-OCH2OCH3) group at position 2. This compound combines the aromatic naphthalene core with functional groups that influence its electronic, steric, and reactive properties.
Properties
CAS No. |
112031-06-8 |
|---|---|
Molecular Formula |
C12H11IO2 |
Molecular Weight |
314.12 g/mol |
IUPAC Name |
1-iodo-2-(methoxymethoxy)naphthalene |
InChI |
InChI=1S/C12H11IO2/c1-14-8-15-11-7-6-9-4-2-3-5-10(9)12(11)13/h2-7H,8H2,1H3 |
InChI Key |
LXRMALYLQWJSBB-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C2=CC=CC=C2C=C1)I |
Origin of Product |
United States |
Preparation Methods
One common method involves the use of 1-bromo-2-methoxynaphthalene as a starting material . The bromine atom is replaced by an iodine atom through a halogen exchange reaction, often using reagents like sodium iodide in the presence of a suitable solvent . The methoxymethoxy group can be introduced via a reaction with methoxymethyl chloride under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Naphthalene, 1-iodo-2-(methoxymethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.
Coupling Reactions: It can participate in coupling reactions such as the Stille reaction, where it reacts with organotin compounds to form biaryl compounds.
Scientific Research Applications
Naphthalene, 1-iodo-2-(methoxymethoxy)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Naphthalene, 1-iodo-2-(methoxymethoxy)- depends on its specific application. In chemical reactions, the iodine atom and methoxymethoxy group influence the reactivity and selectivity of the compound. The iodine atom can act as a leaving group in substitution reactions, while the methoxymethoxy group can stabilize intermediates through electron donation . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects
1-Iodo-2-methoxynaphthalene (C11H9IO):
1-Iodo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene (C10H10F3IO2):
- 2-Methoxy-1-nitronaphthalene (C11H9NO3): Substitutents: Nitro (electron-withdrawing) and methoxy. Crystal structure analysis shows dihedral angles of 89.9° and 65.9° between nitro and naphthalene rings, influencing packing via π–π interactions .
Physical and Chemical Properties
Boiling/Melting Points and Solubility
Spectral Data
- 1H NMR Shifts :
- For (E)-1-(3,5-Dimethoxystyryl)-2-(methoxymethoxy)-naphthalene (C22H22O4): Methoxymethoxy protons appear at δ 4.61 (t, 2H) and δ 3.31 (s, 3H) .
- In 1-Iodo-2-methoxynaphthalene, methoxy protons resonate at δ 3.85 (s, 3H) , whereas methoxymethoxy groups may show split signals due to -OCH2OCH3 complexity.
Electronic and Steric Effects
- Methoxy vs. The electron-donating methoxy group activates the ring toward electrophilic attack, while iodine deactivates it, creating regioselective challenges.
Halogen vs. Nitro Groups :
- Iodo substituents participate in halogen bonding, unlike nitro groups, which are purely electron-withdrawing. This difference may influence crystal packing and intermolecular interactions .
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